2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride
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Overview
Description
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride is a complex organic compound that features a combination of bromine, chlorine, pyridine, methoxy, and benzenesulfonyl chloride groups
Preparation Methods
The synthesis of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 5-chloropyridin-3-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The bromine and chlorine atoms in the compound can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .
Comparison with Similar Compounds
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound lacks the pyridine moiety and has different reactivity and applications.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a morpholine group instead of the methoxybenzenesulfonyl chloride group, leading to different chemical properties and uses.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8BrCl2NO4S |
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Molecular Weight |
413.1 g/mol |
IUPAC Name |
2-bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8BrCl2NO4S/c1-19-10-4-12(21(15,17)18)9(13)3-11(10)20-8-2-7(14)5-16-6-8/h2-6H,1H3 |
InChI Key |
OLCBNDUOLGBHOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC2=CC(=CN=C2)Cl)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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